molecular formula C30H30ClN3O5S B2892961 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one CAS No. 689761-35-1

2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2892961
CAS No.: 689761-35-1
M. Wt: 580.1
InChI Key: UZMUXNNLGHDFJG-UHFFFAOYSA-N
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Description

2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the quinazolinone class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-chlorophenyl group: This step may involve a Friedel-Crafts acylation reaction.

    Attachment of the thioether linkage: This can be done using thiol reagents under nucleophilic substitution conditions.

    Addition of the 3,4-dimethoxyphenethyl group: This step might involve a coupling reaction using palladium catalysts.

    Morpholino group incorporation: This can be achieved through nucleophilic substitution or amination reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions might target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of strong acids or bases, and catalysts like palladium or copper.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

Biologically, quinazolinone derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.

Medicine

In medicine, compounds of this class are investigated for their therapeutic potential, including anti-inflammatory, antiviral, and anticancer activities.

Industry

Industrially, such compounds might be used in the development of pharmaceuticals, agrochemicals, and materials science.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one
  • 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(3,4-dimethoxyphenethyl)-6-piperidinoquinazolin-4(3H)-one
  • 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(3,4-dimethoxyphenethyl)-6-azepinoquinazolin-4(3H)-one

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the morpholino group and the combination of aromatic rings, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-[2-(3,4-dimethoxyphenyl)ethyl]-6-morpholin-4-ylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30ClN3O5S/c1-37-27-10-3-20(17-28(27)38-2)11-12-34-29(36)24-18-23(33-13-15-39-16-14-33)8-9-25(24)32-30(34)40-19-26(35)21-4-6-22(31)7-5-21/h3-10,17-18H,11-16,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMUXNNLGHDFJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC(=O)C5=CC=C(C=C5)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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